2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring substituted with an oxazole moiety, which is further substituted with methylbenzenesulfonyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the oxazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the oxazole derivative reacts with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine exerts its effects involves interaction with specific molecular targets. The sulfonyl and oxazole groups are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine
- 2,6-diethyl-4-methylphenylamine
Uniqueness
2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine is unique due to the presence of both sulfonyl and oxazole groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-15-5-9-19(10-6-15)21-24-22(30(26,27)20-11-7-16(2)8-12-20)23(29-21)25-13-17(3)28-18(4)14-25/h5-12,17-18H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXUQLAFSVMGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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